ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate
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Overview
Description
ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a combination of fluorophenyl, methoxy, pyridazine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved by reacting 4-fluoroaniline with ethyl propiolate and cinnamaldehyde in the presence of piperazine and p-toluenesulfonic acid in 1,2-dichloroethane.
Carboxylation: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders and cancer.
Pharmacology: The compound can be studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The fluorophenyl and methoxy groups can interact with hydrophobic pockets in proteins, while the pyridazine and piperazine rings can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate: This compound shares the fluorophenyl and ethyl ester groups but has a pyrrole ring instead of a pyridazine ring.
1-(4-Fluorophenyl)piperazine: This compound contains the fluorophenyl and piperazine moieties but lacks the pyridazine and methoxy groups.
Uniqueness
ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carbonyl]piperazine-1-carboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
ethyl 4-[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O5/c1-3-29-19(27)23-10-8-22(9-11-23)18(26)17-15(28-2)12-16(25)24(21-17)14-6-4-13(20)5-7-14/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVOYICIZANVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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